molecular formula C9H12N2O B14673858 1-(4-Methoxybenzylidene)-2-methylhydrazine CAS No. 38327-03-6

1-(4-Methoxybenzylidene)-2-methylhydrazine

Cat. No.: B14673858
CAS No.: 38327-03-6
M. Wt: 164.20 g/mol
InChI Key: ZEZIUZIVGHGXSW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzylidene)-2-methylhydrazine is a hydrazone derivative formed from the condensation of 4-methoxybenzaldehyde and 2-methylhydrazine. Hydrazones are known for their diverse biological activities, including antioxidant, antitumor, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzylidene)-2-methylhydrazine can be synthesized by reacting 4-methoxybenzaldehyde with 2-methylhydrazine under microwave irradiation. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under microwave conditions .

Industrial Production Methods: This includes using natural catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzylidene)-2-methylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxybenzylidene)-2-methylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzylidene)-2-methylhydrazine involves its interaction with cellular components to exert its effects. The compound can induce oxidative stress in cells, leading to apoptosis. It targets specific molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

  • 1-(4-Methoxybenzylidene)-2-phenylhydrazine
  • 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone
  • N-(4-Methoxybenzylidene)aniline

Comparison: 1-(4-Methoxybenzylidene)-2-methylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger antioxidant activity and potential anticancer effects .

Properties

CAS No.

38327-03-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]methanamine

InChI

InChI=1S/C9H12N2O/c1-10-11-7-8-3-5-9(12-2)6-4-8/h3-7,10H,1-2H3

InChI Key

ZEZIUZIVGHGXSW-UHFFFAOYSA-N

Canonical SMILES

CNN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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